6-Amino-6-deoxysucrose
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Overview
Description
6-Amino-6-deoxysucrose is a modified sugar molecule where the hydroxyl group at the sixth position of sucrose is replaced by an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-6-deoxysucrose typically involves the modification of sucrose through a series of chemical reactions. One common method includes the use of nitrosyl chloride to add a nitroso group, followed by reduction to introduce the amino group . The key steps involve:
Addition of Nitrosyl Chloride: This step involves the reaction of sucrose derivatives with nitrosyl chloride to form nitroso-chloro adducts.
Condensation with Alcohols or Phenols: The resulting adducts are then condensed with alcohols or phenols to form glycosides.
Reduction: The glycosides are reduced to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are optimized for large-scale synthesis. These methods often involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes:
Preparation of Precursors: Sucrose derivatives are prepared and purified.
Chemical Modification: The derivatives undergo chemical reactions to introduce the amino group.
Purification: The final product is purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-6-deoxysucrose can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can further modify the amino group to form primary amines.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Primary amines.
Substitution Products: Various functionalized derivatives.
Scientific Research Applications
6-Amino-6-deoxysucrose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential as an antiviral agent, particularly against influenza A virus.
Industry: Utilized in the production of chiral selectors and enantioseparation materials for chiral compounds.
Mechanism of Action
The mechanism of action of 6-Amino-6-deoxysucrose involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Amino-6-deoxysucrose can be compared with other similar compounds, such as:
6-Amino-6-deoxyglucose: Similar in structure but differs in the sugar backbone.
6-Amino-6-deoxychitosan: Used in gene transfer and as a plasmid vector.
6-Amino-6-deoxycellulose: Employed in chiral separation and as a material for enantioseparation.
Uniqueness: this compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties.
Properties
CAS No. |
82540-70-3 |
---|---|
Molecular Formula |
C12H23NO10 |
Molecular Weight |
341.31 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H23NO10/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,14-20H,1-3,13H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
InChI Key |
ZRNHJQFHWJBXIZ-UGDNZRGBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)N |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)N |
Origin of Product |
United States |
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